molecular formula C21H26N6O2 B6478880 8-{3-[benzyl(methyl)amino]propyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 923204-64-2

8-{3-[benzyl(methyl)amino]propyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B6478880
M. Wt: 394.5 g/mol
InChI Key: ZVIILUXEXVOSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{3-[benzyl(methyl)amino]propyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound 8-{3-[benzyl(methyl)amino]propyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is 394.21172409 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-{3-[benzyl(methyl)amino]propyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{3-[benzyl(methyl)amino]propyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the introduction of a benzyl(methyl)amino group onto a purine ring, followed by the addition of a propyl chain and methyl groups at specific positions on the ring.

Starting Materials
6-methyl-1H-imidazo[1,2-g]purine-2,4-dione, benzylamine, methyl iodide, 3-bromopropylamine, potassium carbonate, acetonitrile, dimethylformamide, triethylamine, diisopropylethylamine, N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine

Reaction
6-methyl-1H-imidazo[1,2-g]purine-2,4-dione is reacted with benzylamine in the presence of potassium carbonate and acetonitrile to form 8-benzyl-6-methyl-1H-imidazo[1,2-g]purine-2,4-dione., The benzyl group is then methylated using methyl iodide and diisopropylethylamine to form 8-benzyl-6-methyl-1H-imidazo[1,2-g]purine-2,4-dione., 3-bromopropylamine is reacted with 4-dimethylaminopyridine and triethylamine in dimethylformamide to form 3-[3-(dimethylamino)propyl]bromide., 8-benzyl-6-methyl-1H-imidazo[1,2-g]purine-2,4-dione is then reacted with 3-[3-(dimethylamino)propyl]bromide in the presence of N,N'-dicyclohexylcarbodiimide and dimethylformamide to form 8-{3-[benzyl(dimethyl)amino]propyl}-6-methyl-1H-imidazo[1,2-g]purine-2,4-dione., The compound is then methylated at the 1, 6, and 7 positions using methyl iodide and triethylamine to form 8-{3-[benzyl(methyl)amino]propyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione.

properties

IUPAC Name

6-[3-[benzyl(methyl)amino]propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-14-15(2)27-17-18(25(4)21(29)23-19(17)28)22-20(27)26(14)12-8-11-24(3)13-16-9-6-5-7-10-16/h5-7,9-10H,8,11-13H2,1-4H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIILUXEXVOSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{3-[benzyl(methyl)amino]propyl}-4-hydroxy-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one

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